Cas no 1567002-93-0 (2-(benzyloxy)pyrimidine-5-carbaldehyde)

2-(benzyloxy)pyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(benzyloxy)pyrimidine-5-carbaldehyde
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- Inchi: 1S/C12H10N2O2/c15-8-11-6-13-12(14-7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: UWSZFGGTVGDXGW-UHFFFAOYSA-N
- SMILES: O(C1=NC=C(C=O)C=N1)CC1C=CC=CC=1
2-(benzyloxy)pyrimidine-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022JV4-1g |
2-(benzyloxy)pyrimidine-5-carbaldehyde |
1567002-93-0 | 95% | 1g |
$422.00 | 2025-02-13 | |
Aaron | AR022JV4-500mg |
2-(benzyloxy)pyrimidine-5-carbaldehyde |
1567002-93-0 | 95% | 500mg |
$317.00 | 2025-02-13 |
2-(benzyloxy)pyrimidine-5-carbaldehyde Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on 2-(benzyloxy)pyrimidine-5-carbaldehyde
Comprehensive Overview of 2-(benzyloxy)pyrimidine-5-carbaldehyde (CAS No. 1567002-93-0): Properties, Applications, and Industry Insights
2-(benzyloxy)pyrimidine-5-carbaldehyde (CAS No. 1567002-93-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This pyrimidine derivative features a benzyloxy group at the 2-position and an aldehyde functional group at the 5-position, making it a versatile intermediate for synthesizing heterocyclic compounds. Its molecular formula, C12H10N2O2, and precise structural attributes have garnered attention in drug discovery, particularly for designing kinase inhibitors and antimicrobial agents.
Recent trends highlight growing interest in 2-(benzyloxy)pyrimidine-5-carbaldehyde due to its role in developing small-molecule therapeutics. Researchers frequently search for "pyrimidine-based drug candidates" or "benzyl-protected aldehydes in synthesis," reflecting its relevance in medicinal chemistry. The compound’s aldehyde moiety enables facile condensation reactions, facilitating the creation of Schiff bases or hydrazone derivatives—key steps in optimizing bioavailability and target specificity.
From an industrial perspective, CAS No. 1567002-93-0 is often discussed alongside "green chemistry approaches" and "scalable synthetic routes." Sustainable production methods, such as catalytic oxidation or microwave-assisted reactions, are being explored to enhance yield while minimizing waste. These advancements align with global demand for eco-friendly chemical processes, a hot topic in 2024’s R&D landscape.
Analytical characterization of 2-(benzyloxy)pyrimidine-5-carbaldehyde typically involves techniques like HPLC purity analysis, NMR spectroscopy, and mass spectrometry. Quality control protocols emphasize the importance of low residual solvent levels, addressing concerns about "GMP-compliant intermediates"—a frequent query among contract manufacturing organizations (CMOs).
In material science, this compound’s π-conjugated system sparks interest for organic electronics. Searches for "pyrimidine aldehydes in OLED materials" underscore its potential in designing light-emitting layers. Theoretical studies also investigate its charge-transfer properties, contributing to the development of next-generation optoelectronic devices.
Regulatory compliance remains critical for 1567002-93-0 suppliers. Documentation of REACH registration status and safety data sheets (SDS) ensures adherence to international trade standards. Transparent supply chain practices are increasingly demanded, especially with rising focus on "track-and-trace for specialty chemicals."
Future prospects for 2-(benzyloxy)pyrimidine-5-carbaldehyde include exploration in bioconjugation techniques and proteolysis-targeting chimeras (PROTACs). Its structural flexibility positions it as a valuable building block for emerging therapeutic modalities, answering frequent queries about "versatile scaffolds for drug discovery." Collaborative research between academia and industry continues to expand its applications, solidifying its role in modern synthetic chemistry.
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